3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline
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Overview
Description
3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline is an organic compound with the molecular formula C14H14ClNO2 and a molecular weight of 263.72 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a chloro group, a methoxy group, and a methylphenoxy group attached to an aniline core .
Preparation Methods
The synthesis of 3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline typically involves the reaction of 3-chloroaniline with 2-methoxy-4-methylphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the final product’s purity .
Chemical Reactions Analysis
3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines and other reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, resulting in the formation of substituted aniline derivatives
Scientific Research Applications
3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
3-Chloro-2-(2-methoxy-4-methylphenoxy)aniline can be compared with other similar compounds, such as:
3-Chloro-4-methoxyaniline: This compound has a similar structure but lacks the methylphenoxy group, making it less complex and potentially less versatile in certain applications.
3-Chloro-4-methoxyacetophenone: This compound has a ketone group instead of an aniline core, leading to different chemical reactivity and applications.
N-(3-Chloro-4-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide:
Properties
IUPAC Name |
3-chloro-2-(2-methoxy-4-methylphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-9-6-7-12(13(8-9)17-2)18-14-10(15)4-3-5-11(14)16/h3-8H,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNQCRDHJGQQOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=CC=C2Cl)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101233005 |
Source
|
Record name | 3-Chloro-2-(2-methoxy-4-methylphenoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101233005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937604-71-2 |
Source
|
Record name | 3-Chloro-2-(2-methoxy-4-methylphenoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937604-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-(2-methoxy-4-methylphenoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101233005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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